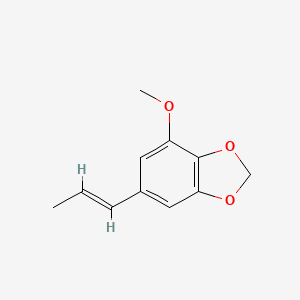

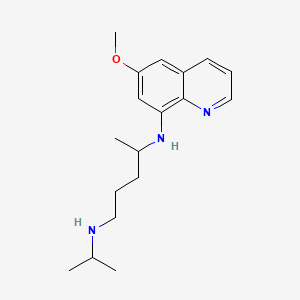

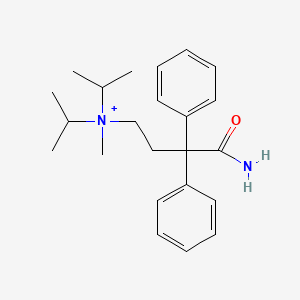

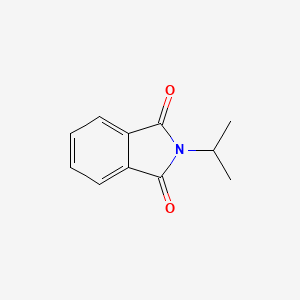

![molecular formula C28H32Cl2N4O6S2 B1672345 N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide CAS No. 942206-85-1](/img/structure/B1672345.png)

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

説明

Novel, potent TRPV4 channel agonist. Induced Ca2+ influx in mouse and human TRPV4 expressing HEK cells (EC50 values of 18 and 2.1 nM respectively), and evoked a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM. 300-fold more potent than 4α-PDD.

Transient receptor potential vanilloid 4 (TRPV4) is a nonselective cation channel thought to be involved in osmoregulation, hyperalgesia, and control of epithelial cell volume. GSK1016790A is a TRPV4 agonist that has been reported to elicit calcium influx in HEK cells expressing mouse or human TRPV4 (EC50s = 18 and 2.1 nM, respectively). It has been used to demonstrate a role for TRPV4 in regulating urinary bladder activity and endothelial control of vascular tone.

GSK1016790A is a tertiary carboxamide that is piperazine in which one of the amino groups has undergone condensation with the carboxy group of N-[(2,4-dichlorophenyl)sulfonyl]-L-serine, while the other has undergone condensation with the carboxy group of N-(1-benzothiophen-2-ylcarbonyl)-L-leucine. It is a cell-permeable, potent and selective agonist of the TRPV4 (transient receptor potential vanilloid 4) channel. It has a role as a TRPV4 agonist. It is a member of 1-benzothiophenes, a N-acylpiperazine, a sulfonamide, a dichlorobenzene, a tertiary carboxamide and an aromatic primary alcohol.

科学的研究の応用

Calcium Signaling Studies

GSK1016790A is widely used to study calcium signaling due to its potent agonistic effect on TRPV4 channels, which are critical for calcium influx in various cell types. This application is essential for understanding cellular responses to stimuli and physiological processes .

Insulin Expression Enhancement

Research has shown that GSK1016790A can enhance insulin mRNA expression, which is significant for diabetes research and understanding insulin regulation mechanisms .

ERK1/2 Phosphorylation

The compound has been observed to increase ERK1/2 phosphorylation, which is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. This process is crucial for cell division and differentiation .

Nitric Oxide Production

GSK1016790A influences nitric oxide (NO) production, which plays a vital role in vasodilation and blood pressure regulation. This application is particularly relevant in cardiovascular research .

Smooth Muscle Function

GSK1016790A helps study the role of TRPV4 receptors in smooth muscle tissue function, particularly in blood vessels, lymphatic systems, and the bladder. This research can lead to better understanding and treatment of conditions related to these tissues .

Pharmacological Tool

As a selective and potent agonist of TRPV4, GSK1016790A serves as a pharmacological tool to study TRPV4’s physiological function both in vitro and in vivo, providing insights into the receptor’s sensitivity and regulation .

These sections cover six unique applications of GSK1016790A in scientific research. Each application provides valuable insights into different physiological processes and potential therapeutic targets.

Tocris Bioscience - GSK 1016790A Supplier Frontiers - The TRPV4 Agonist GSK1016790A Regulates the Membrane MDPI - Bidirectional TRP/L Type Ca2 Wikipedia - GSK1016790A

作用機序

Target of Action

GSK1016790A, also known as N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide, GSK 1016790A, GSK101, or GSK-1016790A, is a potent and selective agonist for the TRPV4 (Transient Receptor Potential Vanilloid 4) channel . TRPV4 is a non-selective cation channel that has been implicated in numerous physiological processes .

Mode of Action

GSK1016790A interacts with its target, the TRPV4 channel, by inducing calcium influx in cells expressing TRPV4 . This interaction results in the activation of TRPV4 whole-cell currents at concentrations above 1 nM . It is 300-fold more potent than 4α-PDD .

Biochemical Pathways

The activation of TRPV4 channels by GSK1016790A leads to an increase in intracellular calcium levels . This calcium influx can trigger various downstream effects, including the activation of calcium/calmodulin-regulated KCa3.1 channels . The spatial and temporal dynamics of TRPV4 receptors are major determinants of cellular responses to stimuli .

Pharmacokinetics

The compound is typically used in vitro and in vivo as a pharmacological tool to study the physiological function of trpv4 .

Result of Action

The activation of TRPV4 channels by GSK1016790A can lead to various molecular and cellular effects. For instance, it can cause rapid cellular disarrangement, nuclear densification, and detachment of a large fraction of cells . It can also induce apoptosis and drastically inhibit cell proliferation .

Action Environment

The action of GSK1016790A can be influenced by environmental factors. For example, the density of TRPV4 at the plasma membrane, which can be controlled through two modes of membrane trafficking, complete, and partial vesicular fusion, can affect the sensitivity of TRPV4 to this agonist . The surface density of TRPV4 is dependent on the release of calcium from intracellular stores and is controlled via a PI3K, PKC, and RhoA signaling pathway .

特性

IUPAC Name |

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYQPSHHYIAUFO-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635248 | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |

CAS RN |

942206-85-1 | |

| Record name | GSK 10116790A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。